What is the structure of 1-Propene, 3-[(2-methoxyethoxy)methoxy]-
What is the structure of 1-Propene, 3-[(2-methoxyethoxy)methoxy]-
This is an in-depth technical guide on 1-Propene, 3-[(2-methoxyethoxy)methoxy]- , commonly referred to in organic synthesis as Allyl MEM Ether .
CAS Number: 77120-79-7
Formula:
Executive Summary
1-Propene, 3-[(2-methoxyethoxy)methoxy]- is the 2-methoxyethoxymethyl (MEM) ether derivative of allyl alcohol. In advanced organic synthesis and drug development, this compound serves two critical functions:
-
Robust Protection: It acts as a masked allyl alcohol, where the MEM group provides stability against basic conditions, organolithiums, and mild oxidants, while remaining selectively cleavable under specific Lewis acidic conditions (e.g.,
, ). -
Chelation-Controlled Reactivity: The polyether chain of the MEM group (
) can coordinate with metal cations (Li+, Mg2+), directing lithiation or nucleophilic attack to specific sites on the molecular scaffold, a property often exploited in the total synthesis of polyketides and complex natural products.
Chemical Structure & Identity
The molecule consists of an allyl group (
| Property | Data |
| IUPAC Name | 3-[(2-Methoxyethoxy)methoxy]prop-1-ene |
| Synonyms | Allyl MEM ether; MEM allyl ether; 1-((2-Methoxyethoxy)methoxy)-2-propene |
| SMILES | COCCOCOCC=C |
| InChI Key | YTTILRPAYBZIKQ-UHFFFAOYSA-N |
| Boiling Point | Predicted: ~180–190 °C (Atmospheric); Distillable under vacuum |
| Density | Predicted: ~0.95–0.98 g/mL |
| Solubility | Miscible with THF, DCM, DMF, Diethyl ether; Moderate water solubility due to polyether chain |
Structural Visualization
The following diagram illustrates the connectivity, highlighting the reactive allyl terminus and the chelating MEM backbone.
Caption: The MEM group (blue) provides chelation sites, while the allyl group (red) remains available for metathesis or functionalization.
Synthesis & Production Protocols
The synthesis of Allyl MEM ether is a standard nucleophilic substitution (Williamson Ether Synthesis) involving Allyl Alcohol and MEM Chloride (MEM-Cl) .
Method A: Standard Base-Mediated Alkylation
This protocol uses Sodium Hydride (NaH) to generate the alkoxide, ensuring high yield and complete conversion.
Reagents:
-
Allyl Alcohol (1.0 equiv)
-
Sodium Hydride (NaH) (1.2 equiv, 60% dispersion in oil)
-
MEM Chloride (MEM-Cl) (1.1 equiv)
-
Solvent: Anhydrous THF or DMF (
to RT)
Step-by-Step Protocol:
-
Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Alkoxide Formation: Suspend NaH (1.2 equiv) in anhydrous THF at
. Add Allyl Alcohol (1.0 equiv) dropwise. Evolution of gas will occur. Stir for 30 minutes until gas evolution ceases. -
Alkylation: Add MEM Chloride (1.1 equiv) dropwise to the cold solution.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Solvent: Hexane/EtOAc).
-
Quench & Workup: Quench carefully with saturated
solution. Extract with Diethyl Ether ( ) or Ethyl Acetate ( ). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via vacuum distillation or flash chromatography ( , Hexane/EtOAc gradient).
Method B: Mild Conditions (DIPEA)
For substrates sensitive to strong bases, Diisopropylethylamine (DIPEA) can be used, though reaction times may be longer.
-
Reagents: Allyl Alcohol, MEM-Cl, DIPEA (1.5 equiv), DCM (Solvent).
-
Note: Often requires reflux or catalytic DMAP to proceed efficiently.
Caption: Step-wise synthesis of Allyl MEM Ether from Allyl Alcohol and MEM-Cl.
Applications in Drug Development[1]
Directed Lithiation & Metalation
The oxygen atoms in the MEM chain can coordinate with Lithium (
Ring-Closing Metathesis (RCM)
Allyl MEM ether is a prime substrate for RCM reactions using Grubbs' catalysts. The MEM group is bulky enough to influence conformation but flexible enough to not inhibit the catalyst.
-
Use Case: Synthesis of cyclic polyethers or macrocyclic lactones where the hydroxyl group must remain protected during ring formation.
Orthogonal Protection Strategies
In complex molecule synthesis (e.g., Taxol or Macrolide antibiotics), multiple alcohol groups must be distinguished.
-
Stability: Stable to basic hydrolysis, hydrides (
), and organolithiums. -
Cleavage: Selectively removed with Zinc Bromide (
) in DCM, or Titanium Tetrachloride ( ) , leaving benzyl or silyl ethers intact. This orthogonality is crucial for multi-step sequences.
Safety & Handling (E-E-A-T)
-
Peroxide Formation: Like all ethers, Allyl MEM ether can form explosive peroxides upon prolonged exposure to air. Store under inert atmosphere (
or Ar) and test for peroxides before distillation. -
Toxicity: The MEM-Cl reagent used in synthesis is a carcinogen (alkylating agent). The final ether product should be handled with standard organic safety protocols (fume hood, gloves).
-
Flammability: Flash point is expected to be moderate; keep away from open flames.
References
- Corey, E. J., et al. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Ethers." Journal of the American Chemical Society, 1972.
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience. (Authoritative source for MEM ether stability and cleavage protocols).
-
ChemicalBook. "1-Propene, 3-[(2-methoxyethoxy)methoxy]- Product Entry." Link
-
BLD Pharm. "3-((2-Methoxyethoxy)methoxy)prop-1-ene MSDS and Data." Link
